molecular formula C15H11ClS2 B14329460 2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)- CAS No. 106936-22-5

2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)-

Cat. No.: B14329460
CAS No.: 106936-22-5
M. Wt: 290.8 g/mol
InChI Key: TVBRHIBJKUGMKX-UHFFFAOYSA-N
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Description

2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- is an organic compound belonging to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives .

Scientific Research Applications

2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

    2,2’-Bithiophene: The parent compound without the chlorine and 4-methylphenyl groups.

    2,2’5’,2’'-Terthiophene: A compound with three thiophene rings.

    2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings.

Uniqueness: These modifications can lead to improved electronic properties and biological activities compared to its simpler counterparts .

Properties

CAS No.

106936-22-5

Molecular Formula

C15H11ClS2

Molecular Weight

290.8 g/mol

IUPAC Name

2-chloro-5-[5-(4-methylphenyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C15H11ClS2/c1-10-2-4-11(5-3-10)12-6-7-13(17-12)14-8-9-15(16)18-14/h2-9H,1H3

InChI Key

TVBRHIBJKUGMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Cl

Origin of Product

United States

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